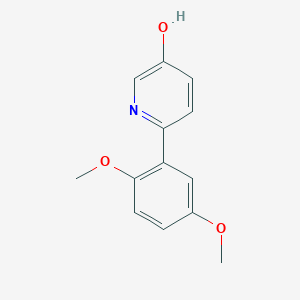

6-(2,5-Dimethoxyphenyl)pyridin-3-ol

Description

6-(2,5-Dimethoxyphenyl)pyridin-3-ol (CAS: 1261913-51-2) is a pyridine derivative with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.247 Da . The compound features a pyridin-3-ol core substituted with a 2,5-dimethoxyphenyl group at the 6-position. Its InChIKey (UHKYXPUQOXSLIO-UHFFFAOYSA-N) and SMILES notation (COC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O) reflect this unique substitution pattern . Key physicochemical properties include a hydrogen bond donor count of 1 (from the pyridin-3-ol hydroxyl group), hydrogen bond acceptor count of 4, and a calculated XLogP3 value of 2.1, indicating moderate lipophilicity .

Properties

IUPAC Name |

6-(2,5-dimethoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-10-4-6-13(17-2)11(7-10)12-5-3-9(15)8-14-12/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKYXPUQOXSLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692642 | |

| Record name | 6-(2,5-Dimethoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-51-2 | |

| Record name | 6-(2,5-Dimethoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)pyridin-3-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the formation of the desired product . Another approach involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, which can efficiently convert pyridine derivatives into their hydroxylated forms .

Industrial Production Methods

Industrial production of 6-(2,5-Dimethoxyphenyl)pyridin-3-ol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic methods, such as employing whole cells of specific bacteria, can also be considered for more sustainable and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological activities, such as inhibiting microbial growth or affecting cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The 2,5-dimethoxyphenyl group in the target compound contributes to its moderate lipophilicity (XLogP3 = 2.1), comparable to 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (XLogP3 ≈ 1.3). In contrast, 5,6-Dimethoxypyridin-3-ol, lacking the bulky aryl group, has lower lipophilicity (XLogP3 ≈ 0.7) .

- The bromo-chloro-silylated analog (XLogP3 ≈ 5.8) demonstrates how halogenation and hydrophobic silyl groups drastically increase lipophilicity .

Steric and Electronic Effects :

- The 2,5-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may influence π-π stacking interactions and reactivity compared to smaller substituents (e.g., 5,6-Dimethoxypyridin-3-ol) .

Research Implications

- Drug Design : The target compound’s balanced lipophilicity (XLogP3 = 2.1) and hydrogen bonding profile make it a candidate for central nervous system (CNS) drug development, where moderate blood-brain barrier penetration is critical .

- Material Science : Bulky aryl groups (e.g., 2,5-dimethoxyphenyl) could stabilize π-conjugated systems in optoelectronic materials, contrasting with halogenated analogs used in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.